molecular formula C14H9ClO3 B6396918 2-Chloro-4-(3-formylphenyl)benzoic acid CAS No. 1261929-32-1

2-Chloro-4-(3-formylphenyl)benzoic acid

Cat. No.: B6396918
CAS No.: 1261929-32-1
M. Wt: 260.67 g/mol
InChI Key: LRUALSVVIXREOR-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-formylphenyl)benzoic acid is a valuable aromatic synthon in medicinal and organic chemistry. Its structure, featuring both a benzoic acid and a benzaldehyde moiety, makes it a versatile precursor for synthesizing diverse heterocyclic systems. Compounds with a benzimidazole core, accessible from derivatives of this acid, represent an indispensable pharmacophore and have yielded numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects . This dual-functionalized molecule is particularly useful for constructing complex molecular architectures, such as Schiff bases, which are known for their varied biological activities and applications in developing coordination complexes . As a key intermediate, it enables research into new chemical entities for drug discovery and the development of advanced materials.

Properties

IUPAC Name

2-chloro-4-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUALSVVIXREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688886
Record name 3-Chloro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-32-1
Record name 3-Chloro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

Starting with 2-chloro-4-bromobenzoic acid , the bromine atom at position 4 serves as the coupling site. The carboxylic acid group is often protected as a methyl ester to prevent interference with the palladium catalyst. For instance, esterification using methanol and sulfuric acid yields methyl 2-chloro-4-bromobenzoate , which is then subjected to coupling with 3-formylphenylboronic acid .

Catalytic Conditions

Reactions employ a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous sodium carbonate at 80–100°C. Gas chromatography monitoring, as described in patent CN102627591B, ensures reaction completion by tracking the consumption of the boronic acid. Post-coupling, the methyl ester is hydrolyzed using NaOH to regenerate the carboxylic acid.

Representative Data:

StepCatalystTemperature (°C)Yield (%)
EsterificationH₂SO₄6592
Suzuki CouplingPd(PPh₃)₄9078
Ester HydrolysisNaOH2595

Friedel-Crafts Acylation Strategy

Electrophilic formylation via Friedel-Crafts acylation presents challenges due to the deactivating nature of the carboxylic acid group. However, transient protection of the acid as an ester (e.g., methyl or tert-butyl) enhances reactivity:

Directed Formylation

Using Vilsmeier-Haack reagents (POCl₃/DMF), the 3-formyl group is introduced selectively at the 4-position of the protected benzoic acid derivative. The chloro group at position 2 directs electrophilic attack to the para position, aligning with mechanistic studies in analogous systems.

Deprotection and Isolation

Post-formylation, the ester is hydrolyzed under acidic conditions (e.g., HCl in dioxane). Recrystallization from methanol yields the pure product, as demonstrated in the purification of 2-chloro-4-methylsulfonylbenzoic acid.

Optimization Insights:

  • Protection: Methyl esters outperform tert-butyl esters in reaction yield (85% vs. 72%).

  • Solvent: Dichloroethane enhances reagent solubility compared to toluene.

Oxidation of Methyl-Substituted Precursors

A two-step approach involving chlorination followed by oxidation mirrors methodologies from patent CN105017101A:

Chlorination of 4-(3-Methylphenyl)benzoic Acid

Chlorine gas is introduced to 4-(3-methylphenyl)benzoic acid in the presence of FeCl₃ at 85–95°C, yielding 2-chloro-4-(3-methylphenyl)benzoic acid . The reaction is monitored via gas chromatography to minimize over-chlorination.

Selective Oxidation to Aldehyde

Controlled oxidation of the methyl group employs manganese dioxide in acetic acid at 60°C. This method avoids over-oxidation to carboxylic acid, a common issue with HNO₃-based systems. The yield is highly dependent on reaction time:

Oxidizing AgentTemperature (°C)Time (h)Aldehyde Yield (%)
MnO₂60668
KMnO₄251234 (with 45% acid)

Diazotization and Hydrolysis Route

Adapting techniques from the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, this pathway involves:

Nitration and Reduction

2-Chloro-4-aminobenzoic acid is nitrated at the 3-position, followed by reduction of the nitro group to an amine using hydrogen and Pd/C.

Diazotization-Formylation

The amine is diazotized with NaNO₂/HCl and reacted with formaldehyde under basic conditions to install the formyl group. Hydrolysis of intermediates completes the synthesis.

Challenges:

  • Low regioselectivity during nitration necessitates careful temperature control.

  • Diazonium intermediates require stabilization at 0–5°C to prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
Suzuki CouplingHigh regioselectivity; scalableBoronic acid cost; protection required70
Friedel-CraftsDirect formylation; minimal stepsLow yields with electron-deficient rings55
OxidationUtilizes simple precursorsOver-oxidation risks62
DiazotizationNo protecting groups neededMulti-step; intermediate instability48

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-formylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-Chloro-4-(3-carboxyphenyl)benzoic acid.

    Reduction: 2-Chloro-4-(3-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(3-formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-formylphenyl)benzoic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position : The 3-formylphenyl group in the target compound allows for conjugation with the benzoic acid ring, enhancing resonance stabilization compared to its 2-formylphenyl isomer .
  • Electron-Withdrawing Effects : The formyl group (–CHO) is less electron-withdrawing than sulfonyl (–SO₂CH₃) or trifluoromethyl (–CF₃) groups, resulting in a moderate acidity (estimated pKa ~2.5–3.0) compared to sulfonyl derivatives (pKa ~1.9) .
  • Crystallographic Behavior: Compounds like 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid exhibit distinct crystal packing due to intermolecular hydrogen bonding involving the carboxylic acid and phenoxy groups , while the target compound’s formyl group may engage in weaker van der Waals interactions.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(3-formylphenyl)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) introducing the formyl group via Vilsmeier-Haack formylation or Friedel-Crafts acylation, and (2) chlorination using reagents like SOCl₂ or PCl₅ under anhydrous conditions . For coupling the phenyl rings, Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/DMF is employed, followed by hydrolysis to yield the carboxylic acid . Optimization focuses on temperature control (60–80°C), solvent polarity, and catalyst loading to maximize yield (>75%) while minimizing side reactions like over-chlorination.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions via SHELX software .
  • HPLC : Quantifies purity (>95%) using C18 columns with UV detection at 254 nm, as validated for structurally similar benzoic acid derivatives .
  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., formyl proton at δ ~10 ppm, aromatic protons in the 7–8 ppm range) .

Q. How does the reactivity of the chloro and formyl substituents influence nucleophilic substitution reactions?

The electron-withdrawing formyl group activates the aromatic ring toward nucleophilic substitution at the para-chloro position. For example, amines (e.g., NH₃/EtOH) substitute the chloro group under mild conditions (50°C, 12 hrs), while harsher reagents (e.g., NaN₃/DMF) require elevated temperatures (80°C) . The formyl group itself can undergo condensation with hydrazines to form hydrazones, useful in chelating agent synthesis .

Q. What biological targets are associated with this compound in preliminary studies?

It exhibits moderate inhibition (IC₅₀ ~10 µM) against enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases, attributed to hydrogen bonding between the carboxylic acid and active-site residues. Antimicrobial assays show activity against Gram-positive bacteria (MIC ~25 µg/mL) .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution be addressed in derivative synthesis?

Steric hindrance from the 3-formyl group directs electrophiles (e.g., NO₂⁺) to the less hindered 5-position. Computational DFT studies (B3LYP/6-31G*) predict electron density maps to guide reagent selection, while microwave-assisted synthesis reduces competing pathways .

Q. How to resolve contradictory bioactivity data across cell lines or assay models?

Discrepancies in cytotoxicity (e.g., IC₅₀ varying 10-fold between MCF-7 and HeLa cells) may arise from differences in membrane permeability or metabolic degradation. Use isotopic labeling (¹⁴C-carboxylic acid) to track cellular uptake and LC-MS to identify metabolites .

Q. What computational strategies predict binding modes with proteins lacking crystallographic data?

Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., using ROSETTA) identifies key interactions: the chloro group occupies hydrophobic pockets, while the formyl group forms π-π stacking with His residues. MD simulations (AMBER) assess stability over 100 ns trajectories .

Q. How do stereoelectronic effects modulate reactivity in photodegradation studies?

The formyl group’s electron-deficient nature accelerates UV-induced degradation (t₁/₂ < 24 hrs under 365 nm light) via radical intermediates. ESR spin-trapping (e.g., DMPO) confirms hydroxyl radical formation, while Hammett plots correlate substituent σ values with degradation rates .

Q. What strategies optimize HPLC methods for quantifying trace impurities in scaled-up synthesis?

Use gradient elution (ACN/H₂O + 0.1% TFA) to separate positional isomers (e.g., 3-formyl vs. 4-formyl byproducts). Validate with spiked samples (0.1–1% impurities) and MS detection for structural confirmation .

Q. How can mechanistic studies using isotopic labeling clarify reaction pathways in derivative synthesis?

¹³C-labeled formyl groups track carbonyl participation in condensation reactions via ¹³C NMR. Kinetic isotope effects (KIEs) using deuterated solvents (D₂O) reveal rate-determining steps in hydrolysis .

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